
((2-Hydroxyethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2-Hydroxyethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) is a complex organic compound with the molecular formula C38H75NO5. This compound is characterized by its unique structure, which includes a hydroxyethyl group, a hexane-6,1-diyl chain, and butyloctanoate ester groups. It is primarily used in various industrial and scientific applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Hydroxyethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) involves multiple steps. One common method includes the reaction of 2-hydroxyethylamine with hexane-6,1-diol to form the intermediate ((2-hydroxyethyl)azanediyl)bis(hexane-6,1-diyl). This intermediate is then esterified with butyloctanoic acid under acidic conditions to yield the final product. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of ((2-Hydroxyethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) is scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, resulting in higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
化学反応の分析
Types of Reactions
((2-Hydroxyethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the butyloctanoate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
((2-Hydroxyethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzyme studies.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and as a plasticizer in various materials.
作用機序
The mechanism of action of ((2-Hydroxyethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis, releasing butyloctanoic acid, which can interact with cellular pathways. The compound’s overall structure allows it to integrate into lipid membranes, affecting membrane fluidity and permeability.
類似化合物との比較
Similar Compounds
((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate): Similar structure but with different ester groups.
((2-Hydroxyethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate): Similar structure with hexyldecanoate ester groups.
Uniqueness
((2-Hydroxyethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) is unique due to its specific ester groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
特性
分子式 |
C38H75NO5 |
|---|---|
分子量 |
626.0 g/mol |
IUPAC名 |
6-[6-(2-butyloctanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-butyloctanoate |
InChI |
InChI=1S/C38H75NO5/c1-5-9-13-19-27-35(25-11-7-3)37(41)43-33-23-17-15-21-29-39(31-32-40)30-22-16-18-24-34-44-38(42)36(26-12-8-4)28-20-14-10-6-2/h35-36,40H,5-34H2,1-4H3 |
InChIキー |
UTIHNYHBIAFBII-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCC)CCCCCC)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-N-(4'-methyl-5-(piperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)isoxazole-3-carboxamide](/img/structure/B15280915.png)
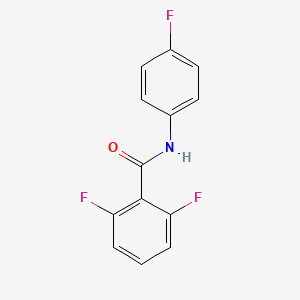
![6-(2,4-Dimethoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280928.png)
![4-hydroxy-5-methoxy-N-[2-methoxy-5-(methylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B15280931.png)
![6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280940.png)
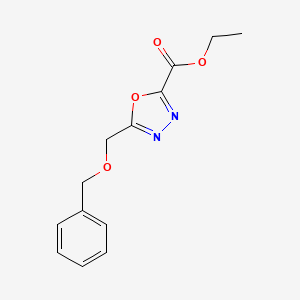
![2-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15280958.png)
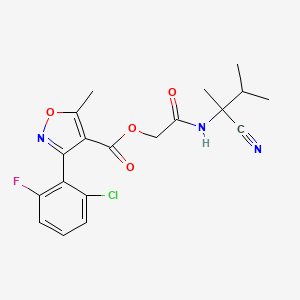
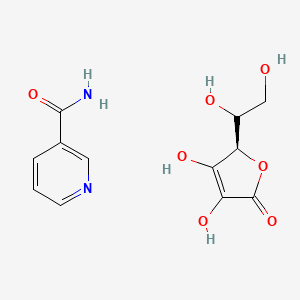
![Benzenesulfonylfluoride, 2-chloro-5-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B15280981.png)
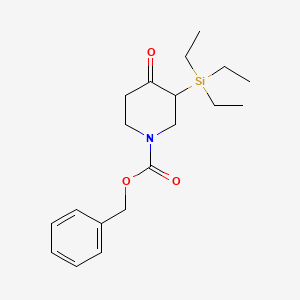
![6-(2-Methoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280988.png)

![4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B15280991.png)
